2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide
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Overview
Description
The compound “2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom), and a pyrrolidinone ring (a five-membered ring containing four carbon atoms and a nitrogen atom, with two carbonyl groups attached to the nitrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group, the thiophene ring, and the pyrrolidinone ring would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The amide group could undergo hydrolysis, the thiophene ring could undergo electrophilic aromatic substitution, and the pyrrolidinone ring could undergo reactions at the carbonyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the amide group could increase its polarity, and the presence of the thiophene ring could increase its aromaticity .Scientific Research Applications
Drug Metabolism and Pharmacokinetics
Studies on novel compounds often involve understanding their metabolism and pharmacokinetics in the human body. For example, the disposition and metabolism of novel orexin receptor antagonists or B-cell lymphoma-2 inhibitors have been detailed, revealing insights into how such compounds are absorbed, metabolized, and excreted by the body (Renzulli et al., 2011); (Liu et al., 2017). These studies are crucial for identifying therapeutic potential, safety profiles, and optimal dosing strategies.
Environmental and Occupational Health
Research into the environmental and occupational exposure to complex chemicals, such as polybrominated diphenyl ethers or benzidine-derived compounds, assesses the risks and impacts on human health. Studies have explored how these substances accumulate in the human body and their potential toxicological effects (Sjödin et al., 1999); (Beyerbach et al., 2005).
Toxicology and Safety Assessment
Understanding the toxicological profile of complex molecules is essential for assessing their safety for human use. This includes evaluating potential carcinogenicity, reproductive toxicity, and other adverse health effects. For instance, studies on the prenatal exposure to environmental contaminants and their impact on child neurodevelopment provide valuable information on the safety thresholds for chemical exposure (Chen et al., 2014).
Diagnostic and Therapeutic Applications
Research into complex chemical compounds often aims to discover new therapeutic agents or diagnostic tools. For example, radiolabeled compounds have been developed for the scintigraphic detection of tumors, demonstrating the application of complex molecules in medical imaging and cancer diagnosis (Maffioli et al., 1994).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is vital for numerous cellular processes.
Mode of Action
The compound interacts with its targets by inhibiting the calcium currents. This inhibition results in a decrease in calcium influx, which can lead to a variety of changes in cellular processes .
Biochemical Pathways
The affected pathways primarily involve those regulated by calcium signaling. Calcium is a universal second messenger involved in many cellular processes, including muscle contraction, neurotransmitter release, gene expression, and cell growth. By inhibiting calcium currents, the compound can affect these processes .
Pharmacokinetics
The compound has shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . These properties suggest that the compound may have good bioavailability and a favorable safety profile.
Result of Action
The compound has been found to have potent anticonvulsant properties, showing broad-spectrum activity in widely accepted animal seizure models . It also demonstrated effectiveness in various pain models, suggesting potential analgesic effects .
Biochemical Analysis
Biochemical Properties
2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-10-11(2)27-19(16(10)18(26)20-3)21-17(25)12-5-4-6-13(9-12)22-14(23)7-8-15(22)24/h4-6,9H,7-8H2,1-3H3,(H,20,26)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZCTBSCDIYDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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